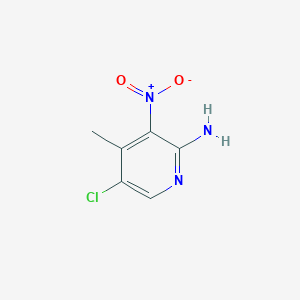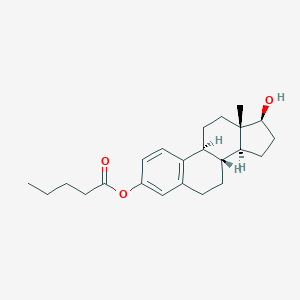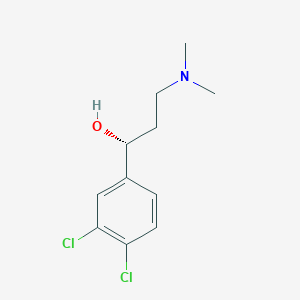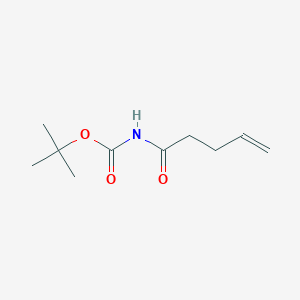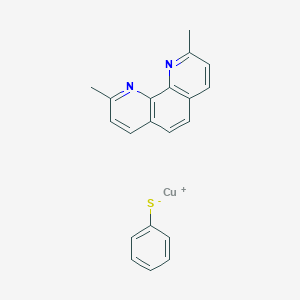
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a coordination compound that features a copper(I) ion coordinated to 2,9-dimethyl-1,10-phenanthroline and a thiophenolate ligand. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline and thiophenol. A common method includes dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 2,9-dimethyl-1,10-phenanthroline and thiophenol. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the thiophenolate or 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
Oxidation: The major product is typically a copper(II) complex.
Reduction: The major product is a copper(0) species or a reduced ligand.
Substitution: The major products are new copper(I) complexes with different ligands.
科学研究应用
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) has several applications in scientific research:
作用机制
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) involves the coordination of the copper(I) ion to the ligands, which stabilizes the copper in its +1 oxidation state. The compound can interact with biological molecules, such as proteins and DNA, through coordination and redox reactions. The copper(I) center can undergo redox cycling, generating reactive oxygen species that can damage cellular components . The thiophenolate ligand can also participate in redox reactions, contributing to the compound’s overall reactivity .
相似化合物的比较
Similar Compounds
(2,9-Dimethyl-1,10-phenanthroline)copper(I): Lacks the thiophenolate ligand, which affects its reactivity and applications.
(2,9-Dimethyl-1,10-phenanthroline)(phenylthiolato)copper(I): Similar structure but with a different thiolate ligand, which can alter its electronic properties and reactivity.
(2,9-Dimethyl-1,10-phenanthroline)(methylthiolato)copper(I): Another similar compound with a different thiolate ligand.
Uniqueness
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is unique due to the presence of both 2,9-dimethyl-1,10-phenanthroline and thiophenolate ligands, which confer specific electronic and steric properties. These properties make it particularly effective in catalysis and as an antimicrobial agent .
属性
IUPAC Name |
benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJHLVBPPUMLN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CuN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156752 |
Source


|
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130808-14-9 |
Source


|
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130808149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,6-DIAZABICYCLO[3.2.0]HEPTANE, 6-(TRIFLUOROACETYL)-](/img/structure/B137770.png)
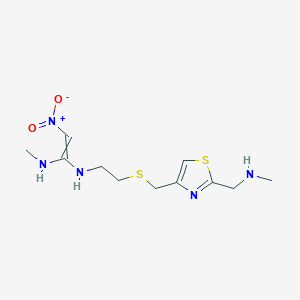
![calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B137773.png)
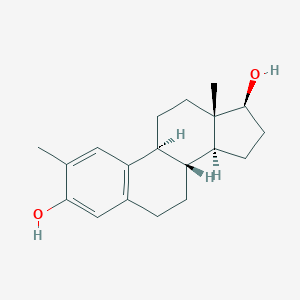

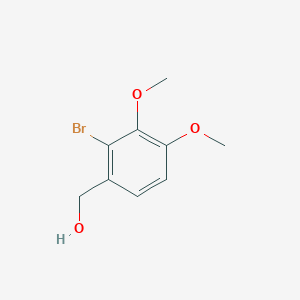
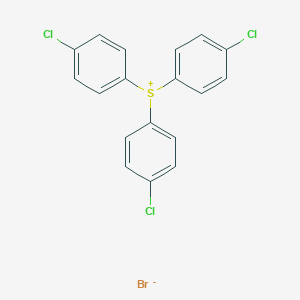
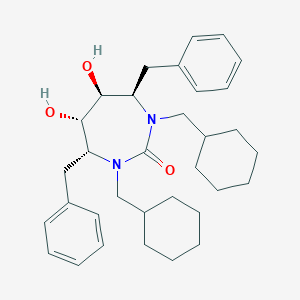
![[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B137788.png)
